molecular formula C10H18O B158532 3,7-Dimethyloct-1-yn-3-ol CAS No. 1604-26-8

3,7-Dimethyloct-1-yn-3-ol

Cat. No.: B158532
CAS No.: 1604-26-8
M. Wt: 154.25 g/mol
InChI Key: VZPBTNPWFOMXPI-UHFFFAOYSA-N
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Description

Contextualization within Propargylic Alcohols and Unsaturated Terpenoids

Propargylic alcohols are organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). researchgate.net The proximity of these two functional groups imparts unique chemical properties and reactivity, making them valuable building blocks in organic synthesis. researchgate.netwiley.com They are known to participate in a wide array of chemical transformations, including substitution, addition, and cyclization reactions. researchgate.net

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. wikipedia.org While 3,7-Dimethyloct-1-yn-3-ol does not strictly adhere to the isoprene rule, its ten-carbon skeleton and branched structure are characteristic of acyclic monoterpenoids. mdpi.comarsdcollege.ac.in Unsaturated terpenoids, containing one or more double or triple bonds, are of particular interest due to their wide range of biological activities and their utility as precursors in the synthesis of complex natural products. benthamdirect.comresearchgate.net

Significance as a Versatile Synthetic Substrate and Intermediate in Advanced Organic Synthesis

The synthetic potential of this compound stems from the presence of its two key functional groups: the terminal alkyne and the tertiary alcohol. Propargylic alcohols are recognized as valuable bifunctional synthons in organic transformations. researchgate.net

The terminal alkyne can undergo a variety of reactions, including:

Deprotonation: The acidic proton on the terminal alkyne can be removed by a strong base, creating a potent nucleophile for carbon-carbon bond formation.

Hydration: The addition of water across the triple bond can yield a ketone.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane.

Coupling Reactions: It can participate in various coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form more complex molecules.

The tertiary alcohol can act as:

A Leaving Group: Following protonation or conversion to a better leaving group (e.g., a tosylate), the hydroxyl group can be displaced in nucleophilic substitution reactions.

A Directing Group: The hydroxyl group can influence the stereochemical outcome of reactions at nearby positions.

A Precursor to Other Functional Groups: The alcohol can be oxidized to a ketone.

The combination of these functional groups allows for a rich and diverse range of chemical transformations, making compounds like this compound highly valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. upi.eduupi.edu

Review of Historical and Contemporary Research Trends

Research on propargylic alcohols has a long history, with early studies focusing on their fundamental reactivity. Contemporary research has expanded to include their use in complex molecule synthesis and the development of novel catalytic systems for their transformation. researchgate.netrsc.org

Recent trends in the field include:

Asymmetric Synthesis: Significant effort has been dedicated to the development of methods for the enantioselective synthesis of chiral propargylic alcohols, which are crucial intermediates in the synthesis of many biologically active compounds. upi.edu

Green Chemistry: There is a growing focus on developing more environmentally friendly methods for the synthesis and transformation of propargylic alcohols, such as using water as a solvent or employing reusable catalysts. nih.gov

Catalysis: The use of transition metal catalysts (e.g., gold, platinum, palladium) to effect novel transformations of propargylic alcohols is a major area of contemporary research. wiley.comsci-hub.se These catalysts can activate the alkyne or alcohol functionality in unique ways, leading to the formation of complex molecular architectures that would be difficult to access through traditional methods. wiley.comsci-hub.se

Allene Synthesis: Propargylic alcohols are important precursors for the synthesis of allenes, which are themselves versatile intermediates in organic synthesis. rsc.org

While specific research on this compound is not prominent, the broader trends in the study of propargylic alcohols and unsaturated terpenoids highlight the potential of this and similar molecules to contribute to the advancement of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1604-26-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,7-dimethyloct-1-yn-3-ol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h1,9,11H,6-8H2,2-4H3

InChI Key

VZPBTNPWFOMXPI-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)(C#C)O

Canonical SMILES

CC(C)CCCC(C)(C#C)O

Synonyms

Hydrodehydrolinalool

Origin of Product

United States

Advanced Synthetic Methodologies for 3,7 Dimethyloct 1 Yn 3 Ol

Ethynylation Approaches and Mechanistic Studies

Ethynylation, the addition of an acetylide anion to a carbonyl group, stands as a cornerstone for the synthesis of acetylenic alcohols. chemicalbook.com For 3,7-dimethyloct-1-yn-3-ol, this involves the reaction of a C8 ketone with acetylene (B1199291).

The primary industrial synthesis of a closely related compound, 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (dehydrolinalool), involves the ethynylation of 6-methyl-5-hepten-2-one (B42903) with acetylene. google.com Similarly, this compound is synthesized via the ethynylation of its saturated ketone counterpart, 6-methyl-2-heptanone. googleapis.comasau.ru This process is a specific application of the broader class of nucleophilic addition reactions where an acetylide acts as the nucleophile attacking the electrophilic carbonyl carbon of the ketone. asau.ru The reaction fundamentally couples the eight-carbon backbone of the ketone with a two-carbon acetylene unit to yield the target C10 alcohol. googleapis.com

For industrial-scale production, the ethynylation of 6-methyl-2-heptanone is typically performed under pressurized conditions. googleapis.comgoogle.com The reaction is often carried out in a reactor where a mixture of ammonia (B1221849) and acetylene gas is introduced. google.com A key industrial process involves first hydrogenating 6-methyl-5-hepten-2-one to produce 6-methyl-2-heptanone, which is then reacted with acetylene without the need for an additional organic solvent. googleapis.com Reaction parameters are carefully controlled to maximize yield and purity. For the analogous synthesis of dehydrolinalool, yields can reach 92–94% with a product purity exceeding 98%. google.com The process involves maintaining a specific ratio of ammonia to acetylene, followed by separation of the product from unreacted starting materials and byproducts through distillation under reduced pressure. google.com

Table 1: Industrial Synthesis Conditions for Dehydrolinalool (Analogue to this compound) google.com

ParameterValue/RangePurpose
Reactants 6-Methyl-5-hepten-2-one, AcetyleneFormation of the C10 backbone
Catalyst System Potassium Hydroxide (B78521), Liquid AmmoniaBase catalysis and solvent
Acetylene Content in Gas Mix ~20–25%Ensure sufficient nucleophile precursor
Reaction Temperature 35–40°COptimize reaction rate
Reaction Pressure 2.0–2.5 MPaMaintain reactants in liquid phase, increase acetylene concentration
Reaction Time 2–3 hoursAllow for high conversion
Post-Reaction Flash Temp. 50–70°CRemove and recycle excess acetylene and ammonia
Yield 92–94%Efficiency of the process
Purity >98%Quality of the final product

The combination of potassium hydroxide (KOH) and liquid ammonia is a highly effective catalytic system for ethynylation reactions. google.com In this system, liquid ammonia serves as an excellent solvent for acetylene gas, allowing for a high concentration of the reactant to be present in the reaction medium. asau.rugoogle.com Potassium hydroxide functions as a strong base, which is crucial for the deprotonation of the terminal alkyne, acetylene. google.com This acid-base reaction generates the potassium acetylide anion (HC≡C⁻K⁺).

This acetylide anion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of 6-methyl-2-heptanone. The process is a classic nucleophilic addition to a ketone, leading to the formation of a tertiary alkoxide intermediate. This intermediate is then protonated during the workup phase to yield the final product, this compound. organic-chemistry.org The use of this system in a homogeneous liquid phase facilitates efficient heat and mass transfer, which is advantageous for control and scalability. google.com

Propargylic Alcohol Synthesis Strategies

Beyond the direct ethynylation of ketones with acetylene, alternative strategies for constructing propargylic alcohols involve the use of pre-formed organometallic alkyne reagents. These methods offer versatility and can be applied to a wide range of substrates. clockss.org

A powerful strategy for the synthesis of functionalized propargylic alcohols involves the use of lithiated propynes. clockss.org These are typically generated by treating a terminal alkyne with a strong organolithium base, such as n-butyllithium (n-BuLi). This process creates a highly nucleophilic lithium acetylide. researchgate.net

A specific and synthetically useful example is the use of 3,3-diethoxypropyne. This molecule contains an acetal (B89532) functional group, which acts as a protected aldehyde. researchgate.netwikipedia.org Treatment of 3,3-diethoxypropyne with n-BuLi generates the corresponding lithiated intermediate. This intermediate is a key building block, as it contains both a nucleophilic alkyne terminus and a latent carbonyl group, allowing for the construction of more complex molecular architectures. researchgate.net

The lithiated intermediate generated from 3,3-diethoxypropyne can be reacted with various aldehydes. researchgate.net This reaction is a nucleophilic addition of the lithium acetylide to the aldehyde's carbonyl group, forming an acetal-containing propargylic alcohol. wikipedia.org

The acetal group is stable under the basic conditions of the addition reaction but can be removed under acidic conditions in a step known as deprotection. mdpi.com Subsequent treatment of the resulting propargylic alcohol with an acid, such as dilute hydrochloric acid (HCl), hydrolyzes the acetal to reveal the aldehyde functionality. researchgate.netacs.org Research has shown that this deprotection can trigger further reactions; for instance, gold-catalyzed treatment of these acetal-containing propargylic alcohols can lead to cyclization, efficiently forming 3-alkoxyfurans. wikipedia.org This highlights the utility of these intermediates in one-pot syntheses of complex heterocyclic structures. researchgate.net

Table 2: One-Pot Synthesis of 2-Substituted Furans via Acetal-Protected Propargylic Alcohol Intermediates researchgate.net

EntryAldehyde ReactantReagent SystemIntermediate ProductFinal Product (after Deprotection/Cyclization)Yield
1Benzaldehyde1. n-BuLi, 3,3-Diethoxypropyne2. Ti(O-i-Pr)₄ / 2 i-PrMgClLithium propargyl alcohol derivative2-Phenylfuran85%
24-Chlorobenzaldehyde1. n-BuLi, 3,3-Diethoxypropyne2. Ti(O-i-Pr)₄ / 2 i-PrMgClLithium propargyl alcohol derivative2-(4-Chlorophenyl)furan83%
32-Naphthaldehyde1. n-BuLi, 3,3-Diethoxypropyne2. Ti(O-i-Pr)₄ / 2 i-PrMgClLithium propargyl alcohol derivative2-(Naphthalen-2-yl)furan81%
4Cyclohexanecarbaldehyde1. n-BuLi, 3,3-Diethoxypropyne2. Ti(O-i-Pr)₄ / 2 i-PrMgClLithium propargyl alcohol derivative2-Cyclohexylfuran71%

Adaptations of Grignard Chemistry for Branched Alcohol Synthesis

The Grignard reaction is a fundamental tool in organic synthesis for forming carbon-carbon bonds and producing alcohols. libretexts.orglibretexts.org For the synthesis of a branched tertiary alcohol like this compound, the reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. libretexts.orgfiveable.me Specifically, the reaction of an appropriate ketone with an alkynyl Grignard reagent is a direct route to tertiary propargylic alcohols.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. libretexts.org This is followed by protonation in an acidic workup to yield the final alcohol product. libretexts.org To synthesize this compound, one could theoretically react a ketone with the Grignard reagent derived from ethyne (B1235809) (acetylene).

A plausible synthetic route could involve the Grignard reagent formed from isobutyl bromide and magnesium, which then reacts with a suitable ketone. For instance, reacting isobutylmagnesium bromide with propargyl aldehyde could be adapted, though this would lead to a secondary alcohol. To obtain the tertiary alcohol, a ketone such as 1-ethynyl-5-methylhexan-1-one would be the required starting material.

A key consideration in Grignard reactions is the need for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.edu The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. libretexts.org

Reactant 1Reactant 2ProductNotes
Ketone (e.g., 5-methyl-2-hexanone)Ethynylmagnesium bromideThis compoundStandard Grignard addition to a ketone.
Isobutylmagnesium bromidePropargyl aldehydeA secondary alcohol, not the target compound.Illustrates the need for a ketone for tertiary alcohol synthesis.

Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry offer more sophisticated and efficient routes to complex molecules like this compound.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the electrophilic activation of alkynes, enabling a variety of transformations. nih.gov One such transformation is the intramolecular hydroalkoxylation of alkynols, which can lead to the formation of cyclic ethers. nih.govorganic-chemistry.org While not a direct synthesis of this compound, this methodology is relevant to the functionalization of related homopropargylic alcohols. organic-chemistry.orgrsc.org

The process typically involves the gold(I)-catalyzed cyclization of an alkynol, which can be followed by a tandem reaction with an external alcohol to form tetrahydrofuranyl ethers. nih.gov This highlights the ability of gold catalysts to facilitate complex, atom-economical transformations under mild conditions. wiley.comacs.org For instance, gold-catalyzed domino reactions of homopropargyl alcohols can lead to the formation of furooxepines, demonstrating the construction of multiple bonds and stereocenters in a single operation. wiley.com

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved reaction efficiency, safety, and scalability. mit.edursc.org The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and the use of superheated conditions safely. rsc.orgbeilstein-journals.org This is particularly beneficial for highly exothermic or fast reactions. rsc.org

For the synthesis of compounds like this compound, flow chemistry can be applied to Grignard-type reactions or other C-C bond-forming steps. The precise control over reaction time and temperature can lead to higher yields and selectivities. rsc.orgbeilstein-journals.org Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. nih.gov This approach has been successfully used in the synthesis of various complex molecules, including active pharmaceutical ingredients. mit.edunih.gov

TechnologyAdvantagesRelevance to this compound Synthesis
Gold-Catalyzed Cyclizations Mild reaction conditions, high atom economy, formation of complex heterocyclic structures. nih.govwiley.comFunctionalization of related alkynol structures.
Continuous Flow Chemistry Enhanced heat and mass transfer, improved safety and scalability, potential for automated and telescoped synthesis. mit.edursc.orgbeilstein-journals.orgCan improve efficiency and yield of the Grignard synthesis step.

Challenges in Selective Functionalization and Stereocontrol

The synthesis of complex molecules often presents challenges in controlling the regioselectivity and stereochemistry of the reactions.

Achieving regioselectivity in the functionalization of internal alkynes is a significant challenge in organic synthesis. acs.orgnih.gov For a molecule like this compound, subsequent reactions on the alkyne moiety must be carefully controlled to yield the desired regioisomer. The similar steric and electronic environments around the two carbons of the triple bond in unbiased internal alkynes often lead to mixtures of products that are difficult to separate. wiley.com

Strategies to control regioselectivity include using directing groups or employing catalysts that can differentiate between the two positions of the alkyne. nih.gov While much research has focused on terminal or biased alkynes, developing general methods for the regioselective functionalization of unbiased internal alkynes remains an active area of research. acs.orgwiley.com

Since this compound contains a chiral center at the C3 position, the synthesis of enantiomerically pure forms is a key objective for many applications. Several strategies for the asymmetric synthesis of tertiary propargylic alcohols have been developed. These include:

Enantioselective alkynylation of ketones : This involves the addition of a terminal alkyne to a prochiral ketone using a chiral catalyst. rsc.org

Enantioselective addition of nucleophiles to ynones : This approach uses a chiral catalyst to control the addition of a nucleophile to an α,β-unsaturated ketone containing an alkyne. nih.gov

Kinetic resolution of racemic tertiary propargylic alcohols : This method involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure alcohol. rsc.orgchemistryviews.orgresearchgate.net

Recent developments have seen the use of various chiral catalysts, including those based on N-heterocyclic carbenes (NHCs), copper, and palladium complexes, to achieve high enantioselectivities. rsc.orgnih.govresearchgate.net For example, a palladium-catalyzed carboxylative kinetic resolution of racemic tertiary propargylic alcohols has been reported to give both enantioenriched alcohols and allenoic acids with excellent enantiomeric excess (ee). rsc.org Another approach involves the enantioselective hydroxylation of tertiary propargylic C-H bonds using a manganese-based catalyst. chemistryviews.org

ChallengeDescriptionPotential Solutions
Regioselectivity Difficulty in controlling the position of functional group addition to the internal alkyne. acs.orgwiley.comUse of directing groups, development of highly selective catalysts. nih.gov
Stereocontrol Need to produce a single enantiomer of the chiral alcohol.Enantioselective alkynylation of ketones, kinetic resolution of racemic alcohols. rsc.orgchemistryviews.orgresearchgate.net

Comprehensive Analysis of Chemical Reactions and Transformations of 3,7 Dimethyloct 1 Yn 3 Ol

Oxidation and Reduction Chemistry

The interplay between the tertiary alcohol and the terminal alkyne functionalities dictates the oxidative and reductive behavior of 3,7-dimethyloct-1-yn-3-ol.

Diverse Oxidation Pathways and Formation of Corresponding Carbonyl Compounds or Carboxylic Acids

The oxidation of this compound presents a complex scenario due to the nature of its tertiary alcohol group. Tertiary alcohols are generally resistant to oxidation under standard conditions, such as those using acidified potassium dichromate(VI), because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uk Consequently, direct oxidation to a ketone at this position is not feasible without cleavage of carbon-carbon bonds.

However, the presence of the alkyne moiety provides an alternative site for oxidation. Treatment of tertiary propargylic alcohols with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to an oxidative rearrangement. thieme-connect.com This reaction is proposed to proceed through the epoxidation of the alkyne to form a highly strained oxirene intermediate. This intermediate can then undergo rearrangement, potentially involving a 1,2-alkyl shift, to form a ketene. Subsequent reaction with water can yield a carboxylic acid. This pathway transforms the original propargyl alcohol into a different structural scaffold, such as a tetrasubstituted alkene containing a carboxylic acid group. thieme-connect.com

Reduction Reactions to Alcohols and Saturated Hydrocarbon Analogs

The reduction of this compound can be directed towards different products depending on the reagents and conditions employed.

Catalytic hydrogenation is a common method to reduce the carbon-carbon triple bond. Using catalysts such as palladium, platinum, or nickel with hydrogen gas (H₂), the alkyne can be fully reduced to an alkane. Under these conditions, the tertiary alcohol group is typically unaffected. This process yields the corresponding saturated tertiary alcohol, 3,7-dimethyloctan-3-ol .

Further reduction to the fully saturated hydrocarbon analog, 3,7-dimethyloctane , requires the removal of the hydroxyl group (deoxygenation). This is a more challenging transformation for a tertiary aliphatic alcohol. Methods for the deoxygenation of tertiary alcohols often involve converting the hydroxyl group into a better leaving group, such as a thionocarbamate, followed by a radical-mediated reduction. researchgate.net Alternatively, specific catalytic systems, such as those involving hydrosilanes in the presence of certain transition metal complexes or Brønsted/Lewis acids, can achieve reductive deoxygenation. researchgate.net

Selective Semi-Hydrogenation to Allylic Alcohols (e.g., Linalool)

One of the most significant industrial reactions for alkynols is the selective semi-hydrogenation of the alkyne to an alkene, which produces valuable allylic alcohols. For this compound, this reaction yields 3,7-dimethyloct-1-en-3-ol . While the prompt mentions Linalool (B1675412), it is important to note that Linalool (3,7-dimethylocta-1,6-dien-3-ol) possesses an additional double bond and is not the direct product of this specific semi-hydrogenation. The principles and catalytic systems, however, are directly applicable. Achieving high selectivity for the alkene without over-reduction to the alkane is the primary challenge.

Heterogeneous catalysts are preferred in industrial settings for their ease of separation and reusability. Palladium (Pd)-based catalysts are particularly effective for the selective hydrogenation of alkynes. researchgate.net A modern approach involves the design of hybrid catalysts where palladium nanoparticles are embedded within a supportive matrix, such as a polymer.

Research has demonstrated the efficacy of hybrid catalysts containing Pd-nanoparticles within hyper-cross-linked polystyrene (HPS) networks for the selective hydrogenation of various alkynols. acs.org These catalysts are synthesized by immobilizing palladium species within the porous polymer structure, followed by reduction to form discrete nanoparticles. The polymeric network serves to stabilize the nanoparticles, preventing their aggregation, which can lead to a loss of activity and selectivity. aklectures.com These systems have shown high selectivity (over 95%) for the desired allylic alcohol at near-complete conversion of the starting alkynol. acs.org

The performance of heterogeneous catalysts is critically dependent on their physical and chemical properties, including the size of the metal nanoparticles and the nature of the support material.

Catalyst Particle Size: The size of the palladium nanoparticles has a significant impact on catalytic performance. Studies have shown that smaller Pd nanoparticles, typically less than 2 nm, often exhibit higher selectivity in hydrogenation reactions. acs.org This is attributed to the different geometric and electronic properties of the surface atoms on smaller particles, which can influence the adsorption strength of reactants and intermediates, thereby favoring the desorption of the desired alkene product before it can be further reduced. dntb.gov.ua

Support Influence: The support material plays a crucial role in catalyst activity and selectivity. In the case of Pd nanoparticles in hyper-cross-linked polystyrene, the porosity of the polymer is a key factor. acs.org Supports can be classified as microporous or mesoporous. Mesoporous supports, with larger pore diameters, have demonstrated advantages in the hydrogenation of larger, long-chain alkynols, as they facilitate better diffusion of the reactants to the active catalytic sites. acs.org The interaction between the metal nanoparticles and the support can also influence the electronic state of the palladium, further tuning its catalytic properties. aklectures.com

Table 1: Influence of Catalyst Support on the Hydrogenation of C10 Alkynols acs.org
CatalystSupport TypePd Loading (wt.%)Key Finding
Pd/Microporous HPSMicroporous Polystyrene~0.15Highly active and selective for smaller alkynols.
Pd/Mesoporous HPSMesoporous Polystyrene~0.17Shows advantages for the hydrogenation of longer-chain alkynols due to improved mass transport.

Substitution Reactions

The tertiary alcohol group of this compound can participate in substitution reactions, typically under acidic conditions. The reaction generally proceeds through an Sₙ1-type mechanism. The hydroxyl group is first protonated by an acid to form a good leaving group, water. Departure of the water molecule generates a tertiary propargyl carbocation. This carbocation is relatively stable due to the inductive effect of the alkyl groups and potential resonance involving the alkyne. This intermediate can then be attacked by a nucleophile to yield the substitution product.

A significant competing pathway for tertiary propargylic alcohols under acidic or Lewis acid-catalyzed conditions is rearrangement. acs.org The Meyer-Schuster rearrangement is a classic example, where the tertiary propargylic alcohol isomerizes to an α,β-unsaturated ketone or aldehyde. researchgate.netnih.gov This transformation is believed to proceed through the formation of an allene intermediate, which then tautomerizes to the more stable conjugated carbonyl compound. This rearrangement highlights the complex reactivity of the propargyl carbocation intermediate, which can either be trapped by a nucleophile or undergo structural reorganization.

Mechanistic Investigations of Nucleophilic and Electrophilic Substitution Pathways

Propargylic alcohols, including this compound, undergo both nucleophilic and electrophilic substitution reactions, primarily centered around the reactivity of the combined alcohol-alkyne functional group. escholarship.org

Nucleophilic Substitution: The direct nucleophilic displacement of the hydroxyl group in propargylic alcohols is a key transformation. nih.gov This process is typically facilitated by Brønsted or Lewis acids, which activate the hydroxyl group by protonation, converting it into a better leaving group (water). nih.govresearchgate.net The departure of the leaving group generates a highly reactive propargylic carbocation intermediate. researchgate.net This cation is resonance-stabilized, existing as both a propargyl and an allenyl carbocation. nih.gov A nucleophile can then attack at either the propargylic (C3) or allenic (C1) position. For tertiary propargylic alcohols, the reaction can proceed through SN1-like or SN2'-like pathways. researchgate.net The choice of catalyst, solvent, and nucleophile can influence the reaction pathway and the resulting product distribution. nih.gov

Electrophilic Substitution: Electrophilic attack on the alkyne moiety of propargylic alcohols initiates another class of important reactions. A notable example is electrophilic halogenation, which can lead to the formation of α,β-unsaturated carbonyl compounds through a process known as the Meyer-Schuster rearrangement. escholarship.orgnih.gov In this mechanism, a soft electrophile, such as a halonium ion (e.g., I+ or Br+), attacks the alkyne to form a bridged halonium ion intermediate. escholarship.orgnih.gov This is followed by a rearrangement that ultimately yields an α-haloenone. nih.gov The reaction can be catalyzed by various reagents, including metal complexes that activate the propargyl alcohol for rearrangement before interception by the electrophile. rsc.org

Substitution Type Activating Agent Key Intermediate Typical Product
NucleophilicBrønsted/Lewis AcidPropargyl/Allenic Carbocation nih.govSubstituted Alkyne/Allene
ElectrophilicHalonium Ion SourceBridged Halonium Ion nih.govα-Haloenone

Influence of Steric and Electronic Effects on Regioselectivity and Reaction Rates

Steric Effects: The presence of a tertiary carbon at the propargylic position (C3), substituted with both a methyl group and a bulky isobutyl group, creates considerable steric hindrance. In nucleophilic substitution, this steric bulk favors the formation of an allenic intermediate, as direct SN2 attack at the tertiary center is highly disfavored. chemrxiv.org The approach of the nucleophile is therefore directed to the less hindered terminal carbon of the alkyne. Similarly, in rhodium-catalyzed reactions, steric effects can influence which substrates are successful, with tertiary propargylic alcohols sometimes showing lower reactivity compared to primary or secondary ones. chemrxiv.org

Electronic Effects: The electronic nature of the substituents around the alkyne and alcohol functional groups influences carbocation stability and the electron density of the triple bond. The alkyl groups in this compound are electron-donating, which helps to stabilize the formation of the propargylic carbocation intermediate during acid-catalyzed nucleophilic substitution, thereby increasing the reaction rate. nih.gov In electrophilic additions, the distribution of electron density across the triple bond is crucial for regioselectivity. nih.gov Attaching electron-withdrawing groups to an alkyne can enhance regioselectivity by creating a more pronounced electronic bias, although this is less relevant for the alkyl-substituted this compound. nih.gov For reactions involving aromatic nucleophiles, the electronic properties of the nucleophile are also critical; electron-rich arenes are generally more reactive in Friedel-Crafts type alkylations with propargylic alcohols. researchgate.net

Factor Influence on Nucleophilic Substitution Influence on Electrophilic Addition
Steric Hinders direct SN2 attack; favors allenic intermediate formation. chemrxiv.orgCan influence the face of attack on the alkyne.
Electronic Electron-donating alkyl groups stabilize carbocation intermediate. nih.govDetermines the initial site of electrophilic attack on the alkyne. nih.gov

Dimerization and Oligomerization Reactions

Transition metals, particularly rhodium complexes, are effective catalysts for the head-to-head dimerization of α-hydroxyacetylenes. The catalytic cycle involves several key steps. Initially, the oxidative addition of the alkyne's C(sp)-H bond to the rhodium(I) catalyst occurs. This is followed by the insertion of a second alkyne molecule's C-C triple bond into the resulting Rh-H bond. For α-hydroxyacetylenes, the rate-determining step of this catalytic cycle is the final reductive elimination of the product, an (E)-enyne-diol, from the rhodium(III) intermediate.

The dimerization of α-hydroxyacetylenes catalyzed by square-planar rhodium monohydride complexes yields (E)-enyne-diols as the primary products. The "head-to-head" coupling ensures a specific connectivity, and the stereochemistry of the resulting double bond is predominantly trans or (E). The final product is a symmetrical molecule containing two hydroxyl groups and a conjugated enyne system.

Carbon-Carbon Bond Forming Reactions

The Saucy-Marbet reaction is a powerful method for synthesizing γ,δ-unsaturated ketones from tertiary propargylic alcohols. This reaction is a variation of the Claisen rearrangement, specifically a escholarship.orgescholarship.org-sigmatropic rearrangement. vander-lingen.nlchem-station.com In the context of 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (dehydrolinalool), the reaction is typically performed with an alkenyl ether, such as 2-methoxypropene, under acid catalysis.

The mechanism involves the initial formation of a mixed ketal, which then eliminates methanol to produce a propargyl vinyl ether intermediate. This intermediate undergoes a thermal or acid-catalyzed escholarship.orgescholarship.org-sigmatropic rearrangement to form an allenic ketone. The allenic ketone subsequently tautomerizes to the more stable conjugated γ,δ-unsaturated ketone. This transformation is a key industrial process for the synthesis of important fragrance compounds like geranyl acetone. vander-lingen.nl

Reaction Reactants Key Intermediate Product
Saucy-Marbet Ketonization3,7-dimethyloct-6-en-1-yn-3-ol, Alkenyl EtherPropargyl Vinyl Etherγ,δ-Unsaturated Ketone

Carroll Reaction for the Preparation of Higher Ketones

The Carroll reaction is a acs.orgacs.org-sigmatropic rearrangement of β-keto esters of allylic alcohols, which, after decarboxylation, yields γ,δ-unsaturated ketones. While the classical Carroll reaction involves allylic alcohols, its application to propargylic alcohols is less common. A variation of this reaction could potentially be applied to an ester derivative of this compound. However, there is limited specific information in the scientific literature regarding the Carroll reaction of this compound or its close analogs. Studies on the Carroll rearrangement of tertiary allylic alcohols have shown that the stereochemical outcome is influenced by the steric bulk of the substituents at the allylic center. nih.gov

Metal Organic Framework (MOF)-Catalyzed C-H Activation for C-C Bond Formation

Metal-Organic Frameworks (MOFs) are porous crystalline materials with potential applications in heterogeneous catalysis. Their high surface area and tunable active sites make them attractive for various organic transformations, including C-H activation. researchgate.net The C-H activation of alkynes is a powerful tool for C-C bond formation. acs.org

Table 2: Representative MOF Catalysts for C-H Activation Reactions Involving Alkynes
MOF CatalystMetal CenterReaction TypeSubstrate Scope
Pd@MOF-808PalladiumOxidative Coupling of ArenesVarious arenes
S,O-functionalized MOFPalladiumOxidative Alkenylation of ArenesElectron-rich arenes

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of organic molecules. Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity.

Enzymes, particularly lipases and hydratases, are capable of catalyzing reactions of propargylic alcohols and their derivatives. A notable example is the enzyme linalool dehydratase isomerase (LinD) from the bacterium Castellaniella defragrans. nih.gov This enzyme naturally catalyzes the hydration of β-myrcene to (S)-linalool, a structural analog of this compound where the alkyne is replaced by an alkene. researchgate.netnih.gov LinD has been shown to exhibit broad substrate specificity and can catalyze the dehydration of various tertiary alcohols. nih.gov

Lipases are widely used for the kinetic resolution of racemic alcohols, including tertiary propargylic alcohols, through enantioselective acylation or hydrolysis. mdpi.comkorea.ac.kr For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, has been successfully used for the kinetic resolution of various fluorinated propargyl alcohols, achieving high enantiomeric excess (>99% ee in some cases). korea.ac.kr While a patent mentions the lipase-catalyzed synthesis of a (meth)acrylic ester of a related compound, 3,7-dimethyl-oct-1-yn-6-en-3-ol, detailed research findings are limited. slideshare.net

Table 3: Enzyme-Mediated Reactions of Tertiary Propargylic Alcohols and Analogs
EnzymeReaction TypeSubstrate AnalogProduct(s)
Linalool Dehydratase Isomerase (LinD)Dehydration/Hydration(S)-Linaloolβ-Myrcene, Geraniol
Novozym 435 (Lipase)Kinetic Resolution (Transesterification)Racemic fluorinated propargyl alcoholsEnantiopure alcohol and ester

The catalytic mechanism of linalool dehydratase isomerase (LinD) has been investigated through structural and computational studies. The enzyme possesses a bifunctional active site capable of catalyzing both dehydration and isomerization reactions. nih.govnih.gov The hydration of β-myrcene to (S)-linalool and its subsequent isomerization to geraniol are believed to proceed through carbocationic intermediates stabilized within the enzyme's active site. nih.gov The protonation state of key amino acid residues, such as aspartate and histidine, plays a crucial role in the catalytic activity. nih.gov The enzyme exhibits a pentameric structure with active sites located at the interfaces between the protomers. nih.gov

The substrate specificity of LinD has been shown to be broader than initially thought, accommodating a range of aliphatic and aromatic tertiary alcohols. nih.gov This suggests that this compound could potentially be a substrate for this enzyme, likely undergoing dehydration or other transformations.

For lipases, the enantioselectivity in the kinetic resolution of tertiary propargylic alcohols is attributed to the steric fit of the substrates within the enzyme's active site. The enzyme preferentially acylates one enantiomer, leaving the other unreacted and thus allowing for their separation. mdpi.com The choice of solvent, acyl donor, and temperature can significantly impact the efficiency and enantioselectivity of the resolution. korea.ac.kr

Mechanistic and Theoretical Investigations of 3,7 Dimethyloct 1 Yn 3 Ol Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to investigate the intricate details of reaction mechanisms involving 3,7-Dimethyloct-1-yn-3-ol. Through the use of sophisticated modeling and simulation techniques, researchers can gain insights into reaction pathways, transition states, and the influence of molecular structure on reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in mapping out the potential energy surface of its reactions, such as the acid-catalyzed Meyer-Schuster rearrangement. wikipedia.orgnih.gov These calculations can identify the most energetically favorable reaction pathways and characterize the geometry and energy of transition states. researchgate.net

For instance, in a typical acid-catalyzed rearrangement of a tertiary propargylic alcohol like this compound, DFT can be employed to model the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation or allenylidene intermediate, and the final rearrangement to an α,β-unsaturated ketone. wikipedia.orgacs.org The calculated energy barriers for each step can help in determining the rate-determining step of the reaction. mdpi.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Step in this compound Rearrangement

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0
Protonated Alcohol+5
Transition State 1 (Water Loss)+25
Propargyl Cation Intermediate+15
Transition State 2 (Rearrangement)+20
Product (α,β-Unsaturated Ketone)-10

Note: The data in this table is illustrative and based on general principles of propargylic alcohol rearrangements, not on specific experimental or computational results for this compound.

The reactivity of this compound is significantly influenced by both steric and electronic factors. Molecular modeling techniques allow for the visualization and quantification of these effects. The bulky 4-methylpentyl group and the methyl group attached to the carbinol center create steric hindrance that can affect the approach of reagents and influence the stereochemical outcome of reactions. nih.govmdpi.com

Electronic effects, such as the electron-donating nature of the alkyl groups, stabilize carbocation intermediates that may form during reactions. acs.org Computational models can map the electron density distribution within the molecule, highlighting the electron-rich alkyne and the partial positive charge on the carbon atoms, which are crucial for predicting reactivity. nih.gov These models can help rationalize why certain reaction pathways are favored over others. acs.org

Advanced Kinetic Studies and Reaction Pathway Elucidation

Experimental kinetic studies provide crucial data to validate and refine the theoretical models of reactivity. By measuring reaction rates under various conditions, researchers can deduce the mechanism of a reaction and identify key intermediates.

Table 2: Hypothetical Rate Data for the Acid-Catalyzed Isomerization of this compound

[this compound] (M)[H+] (M)Initial Rate (M/s)
0.10.11.0 x 10⁻⁵
0.20.12.0 x 10⁻⁵
0.10.22.0 x 10⁻⁵

Reactions of propargylic alcohols often proceed through highly reactive intermediates such as carbocations or vinyl cations. wikipedia.orgrsc.org The direct observation of these species is often challenging due to their short lifetimes. However, their existence can be inferred through trapping experiments. In such experiments, a nucleophile is added to the reaction mixture to intercept and form a stable product with the intermediate. researchgate.netnih.gov For example, the formation of a tertiary carbocation at the C3 position of this compound could be confirmed by trapping it with a suitable nucleophile like an alcohol or a halide ion. nih.govuq.edu.au The structure of the resulting trapped product provides evidence for the transient intermediate. researchgate.net

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound, a tertiary acetylenic alcohol, is a subject of scientific inquiry, particularly concerning its oxidation and reduction processes at electrode surfaces and the nature of the intermediates formed. While specific detailed studies on this compound are not extensively available in publicly accessible literature, the electrochemical reactions of alcohols and acetylenic compounds provide a framework for understanding its potential reactivity.

Investigation of Oxidation and Reduction Processes at Electrode Surfaces

The electrochemical oxidation and reduction of organic molecules like this compound involve the transfer of electrons between the compound and an electrode surface. The specific potential at which these processes occur and the products formed are highly dependent on the electrode material, the solvent and electrolyte system, and the molecular structure of the substrate.

Oxidation Processes: The oxidation of tertiary alcohols can be a complex process. Generally, the oxidation of alcohols involves the removal of electrons, often leading to the formation of carbonyl compounds. However, for tertiary alcohols, this direct oxidation pathway is hindered by the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. Electrochemical methods can potentially overcome this by direct electron transfer from the molecule or through mediated oxidation pathways. The presence of the acetylenic group in this compound introduces another potential site for oxidation. The carbon-carbon triple bond can undergo oxidation, potentially leading to cleavage or the formation of various oxygenated products. The exact nature of the oxidation products would depend on the reaction conditions.

Reduction Processes: The reduction of this compound at an electrode surface would likely target the acetylenic group. The carbon-carbon triple bond can be electrochemically reduced to a double bond (alkene) and further to a single bond (alkane). The stereochemistry of the resulting alkene (cis or trans) would be influenced by the electrode material and the reaction medium. The tertiary alcohol functional group is generally resistant to reduction under typical electrochemical conditions.

Below is a hypothetical data table illustrating the kind of results that would be sought in an experimental investigation of the electrochemical oxidation and reduction of this compound.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

Process Electrode Material Potential (V vs. reference electrode) Peak Current (µA) Notes
Oxidation Platinum +1.8 5.2 Irreversible peak, suggesting a complex oxidation mechanism.
Oxidation Glassy Carbon +1.9 4.8 Similar to platinum, indicating substrate oxidation rather than electrode-specific catalysis.
Reduction Lead -2.2 -3.5 Broad, irreversible peak, likely corresponding to the reduction of the alkyne group.

Characterization of Radical and Ionic Intermediates in Electrochemical Transformations

Electrochemical reactions of organic molecules frequently proceed through radical and/or ionic intermediates. The identification and characterization of these transient species are crucial for elucidating the reaction mechanism.

Radical Intermediates: In the context of this compound, one-electron oxidation could lead to the formation of a radical cation. This intermediate could then undergo further reactions, such as deprotonation or rearrangement. Similarly, one-electron reduction could generate a radical anion, which would also be highly reactive. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to detect and characterize radical intermediates. By performing the electrolysis within an EPR cavity, it is sometimes possible to observe the spectrum of the transient radical species.

Ionic Intermediates: Two-electron oxidation or reduction processes would lead to the formation of cationic or anionic intermediates, respectively. For example, a two-electron oxidation could potentially lead to a carbocation, while a two-electron reduction could form a carbanion. These ionic intermediates are typically short-lived and will react rapidly with surrounding molecules (solvent, electrolyte, or other substrate molecules). The nature of these intermediates can often be inferred from the final products of the reaction. For instance, the capture of a carbocation by a nucleophilic solvent molecule would result in a corresponding ether or ester product.

The study of these intermediates often involves a combination of electrochemical techniques (like cyclic voltammetry and chronoamperometry) with spectroscopic methods (such as in-situ EPR or UV-Vis spectroscopy) and product analysis (using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy).

Below is a hypothetical table summarizing potential intermediates and the methods for their characterization.

Table 2: Potential Intermediates in the Electrochemistry of this compound and Characterization Methods

Intermediate Type Potential Structure Formation Process Characterization Technique(s)
Radical Cation [C₁₀H₁₈O]⁺• One-electron oxidation In-situ EPR spectroscopy, Cyclic Voltammetry
Radical Anion [C₁₀H₁₈O]⁻• One-electron reduction In-situ EPR spectroscopy, Cyclic Voltammetry
Carbocation [C₁₀H₁₇O]⁺ Two-electron oxidation followed by proton loss Product analysis (trapping experiments with nucleophiles)

Further research employing these advanced analytical techniques is necessary to fully elucidate the complex electrochemical behavior of this compound and to characterize the transient species that govern its reactivity at electrode surfaces.

Derivatives of 3,7 Dimethyloct 1 Yn 3 Ol and Their Synthetic Utility

Synthesis of Value-Added Chemical Intermediates

3,7-Dimethyloct-1-yn-3-ol serves as a crucial building block for a range of commercially significant chemical intermediates.

Precursors to Terpenoid Derivatives (e.g., Linalool (B1675412), Methylisopseudoionone, Ionones)

A primary application of this compound is its conversion to various terpenoid derivatives widely used in the fragrance and flavor industries. chemicalbook.comcymitquimica.com

Linalool: Selective hydrogenation of the alkyne group in this compound yields linalool (3,7-dimethylocta-1,6-dien-3-ol), a naturally occurring terpene alcohol with a pleasant floral scent. vulcanchem.com Industrial processes often employ fixed-bed reactors with catalysts like Pd-Pb-Bi/Al₂O₃ to achieve high selectivity for this transformation under mild conditions. vulcanchem.com

Methylisopseudoionone and Ionones: this compound is a key intermediate in the synthesis of methylisopseudoionone and subsequently the ionones, which are prized for their violet-like aroma. chemicalbook.comcymitquimica.com The synthesis of β-ionone from this compound involves a multi-step process. universiteitleiden.nlmdpi.com Treatment with 2-methoxyprop-1-ene under acidic conditions forms an ether derivative which then undergoes a Cope rearrangement to yield an allenic ketone. universiteitleiden.nlmdpi.com This ketone is isomerized to pseudoionone, which is then cyclized in the presence of sulfuric acid to form β-ionone. universiteitleiden.nlmdpi.com

Building Blocks for Complex Natural Product Synthesis (e.g., 1,4-Benzoquinones via Claisen Rearrangement)

The structural framework of this compound lends itself to the construction of more complex natural products. For instance, derivatives of this compound can participate in Claisen rearrangements, a powerful carbon-carbon bond-forming reaction. This methodology has been utilized in the synthesis of naturally occurring 1,4-benzoquinones. acs.org While the direct involvement of this compound in this specific synthesis is mentioned as part of the supporting information, the principle demonstrates its potential as a precursor for creating complex side chains that can be incorporated into larger molecular scaffolds. acs.org

Intermediates in the Synthetic Routes to Vitamins (e.g., Vitamin A, E, K)

This compound and its derivatives are pivotal intermediates in the industrial synthesis of several essential vitamins.

Vitamin A: The synthesis of Vitamin A relies on β-ionone as a key building block, which, as previously mentioned, can be synthesized from this compound. chemicalbook.comuniversiteitleiden.nlmdpi.com

Vitamin E: this compound is a precursor in the production of isophytol, a crucial component for the synthesis of Vitamin E (α-tocopherol). google.comgoogle.comgoogle.com The synthesis involves the reaction of trimethylhydroquinone (B50269) with isophytol. google.com

Vitamin K: While the direct synthetic link is less commonly detailed, the intermediates derived from this compound are part of the broader family of isoprenoid building blocks used in the synthesis of the side chains of various forms of Vitamin K. chemicalbook.comnih.gov

Exploration of Structurally Related Analogs

The chemical modification of this compound allows for the synthesis and study of structurally related analogs with potentially different reactivities and properties.

Synthesis and Reactivity of Alkene and Alkane Analogs (e.g., Dihydrolinalool)

Hydrogenation of the alkyne in this compound leads to its alkene analog, 3,7-dimethyloct-6-en-3-ol, commonly known as dihydrolinalool. medchemexpress.comnih.gov This compound is also used as a fragrance ingredient and as a starting material for further chemical synthesis. medchemexpress.com Further hydrogenation can lead to the fully saturated alkane analog, 3,7-dimethyloctan-3-ol.

The reactivity of these analogs differs significantly from the parent compound. The absence of the reactive alkyne group in dihydrolinalool and its saturated counterpart alters their chemical behavior, making them suitable for different applications. medchemexpress.com

Preparation and Characterization of Acetate (B1210297) Derivatives (e.g., 3,7-Dimethyloct-6-en-1-yn-3-yl acetate)

Esterification of the tertiary alcohol in this compound yields acetate derivatives. A notable example is 3,7-dimethyloct-6-en-1-yn-3-yl acetate, also known as dehydrolinalyl acetate. nih.gov This compound, like its parent alcohol, finds use in the fragrance industry. nih.gov The preparation typically involves the reaction of this compound with an acetylating agent. The characterization of this and other acetate derivatives is crucial for confirming their structure and purity.

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
This compound3,7-dimethyloct-6-en-1-yn-3-ol (B1222461)C₁₀H₁₆O152.23
Linalool3,7-dimethylocta-1,6-dien-3-olC₁₀H₁₈O154.25
MethylisopseudoiononeN/AC₁₄H₂₂O206.33
β-Ionone(E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-oneC₁₃H₂₀O192.30
Dihydrolinalool3,7-dimethyloct-6-en-3-olC₁₀H₂₀O156.27
3,7-Dimethyloct-6-en-1-yn-3-yl acetate3,7-dimethyloct-6-en-1-yn-3-yl acetateC₁₂H₁₈O₂194.27

Comparative Studies with Ethoxy and Methoxy (B1213986) Analogs to Elucidate Structure-Reactivity Relationships

The substitution of the hydroxyl group in this compound with alkoxy groups, such as methoxy or ethoxy, significantly alters the molecule's reactivity. These analogs serve as valuable tools in mechanistic studies to understand the role of the hydroxyl group in chemical transformations. The primary method for synthesizing such ethers is the Williamson ether synthesis, where the corresponding alcohol acts as a nucleophile.

In enzymatic studies, the replacement of a hydroxyl group with a methoxy group has been shown to influence substrate binding and conversion rates. For instance, in a study involving the enzyme linalool dehydratase/isomerase (LinD), the methoxy analog of linalool, 3-methoxy-3,7-dimethylocta-1,6-diene, was converted, albeit in small amounts, to β-myrcene. whiterose.ac.uk This suggests that the enzyme could still facilitate the elimination reaction, even with the less labile methoxy group compared to a hydroxyl group. whiterose.ac.uk This finding implies that a similar reactivity pattern could be expected for the methoxy analog of this compound, 7-methoxy-3,7-dimethyloct-1-yn-3-ol.

The presence of the ether linkage, as opposed to the alcohol, impacts the electronic environment and steric hindrance around the reaction center. While direct comparative studies on the reactivity of this compound and its specific ethoxy and methoxy analogs are not extensively documented in the provided literature, inferences can be drawn from related compounds. The synthesis of an ethoxy analog, 7-ethoxy-3,7-dimethyloct-1-ene, can be conceptually achieved through the ethoxylation of the parent alcohol, this compound, followed by partial hydrogenation.

The following table outlines the key differences and expected reactivity trends based on analogous structures.

FeatureThis compoundMethoxy/Ethoxy AnalogStructure-Reactivity Implication
Functional Group Tertiary Alcohol (-OH)Ether (-OR)The hydroxyl group can act as a hydrogen bond donor and a leaving group upon protonation. The ether group is generally a poorer leaving group. whiterose.ac.uk
Leaving Group Ability Good (as H₂O after protonation)Poor (as ROH)Reactions proceeding via carbocation intermediates initiated by the departure of the functional group are expected to be slower for the ether analogs. whiterose.ac.uk
Nucleophilicity Oxygen is nucleophilicOxygen is nucleophilic but sterically more hinderedMay affect rates of reactions where the oxygen atom acts as a nucleophile.
Potential for H-bonding High (donor and acceptor)Low (acceptor only)Affects solubility, boiling point, and interactions with catalysts or enzyme active sites.

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Comparative Reactivity within the Monoterpene Alcohol Class

The reactivity of this compound can be contextualized by comparing it to other C10 monoterpene alcohols. wikipedia.org As a tertiary propargyl alcohol, its reactivity is distinct from allylic alcohols like linalool or geraniol. The presence of the terminal alkyne group makes it a valuable precursor for synthesizing other molecules. For instance, its close analog, 3,7-dimethyloct-6-en-1-yn-3-ol (dehydrolinalool), is a key intermediate in the industrial synthesis of compounds like linalool, various ionones, and vitamins A and E. chemicalbook.comvulcanchem.com This is typically achieved through selective hydrogenation of the triple bond. vulcanchem.com

In a comparative enzymatic study using linalool dehydratase/isomerase, the alkyne-containing substrate 3,7-dimethyloct-6-en-1-yn-3-ol was tested alongside various other monoterpene alcohols. whiterose.ac.uk The enzyme showed no converting activity towards this alkyne substrate, whereas it was active on the corresponding allylic alcohol, linalool. whiterose.ac.uk This highlights a significant difference in reactivity based on the type of unsaturation. The study also showed no activity towards alcohols lacking the terminal vinyl group, such as 3,7-dimethyloct-6-en-3-ol, underscoring the importance of specific structural motifs for enzyme recognition and catalysis. whiterose.ac.uk

The table below compares the structural features and general reactivity of this compound with other representative monoterpene alcohols.

CompoundClassKey Structural FeaturesCommon Reactions
This compound Tertiary, Alkynyl AlcoholTerminal alkyne, Tertiary alcoholSelective hydrogenation, Hydration of alkyne, Etherification
Linalool nih.govTertiary, Allylic AlcoholInternal alkene, Terminal alkene, Tertiary alcoholIsomerization, Cyclization, Dehydration, Oxidation
Geraniol Primary, Allylic AlcoholTwo internal alkenes, Primary alcoholOxidation to aldehyde (citral), Cyclization, Isomerization to nerol
Rhodinol nih.govPrimary AlcoholTerminal alkene, Primary alcoholOxidation to aldehyde/acid, Esterification

Impact of Functional Group Position and Degree of Unsaturation on Reaction Profiles

The specific arrangement of functional groups and unsaturated bonds in this compound dictates its chemical behavior.

Impact of the Tertiary Alcohol: The tertiary alcohol at the C-3 position is sterically hindered, which can slow down reactions involving direct nucleophilic attack at the carbon atom. However, its position adjacent to the alkyne (propargylic position) influences the stability of potential reaction intermediates. The hydroxyl group can be protonated and eliminated as water, leading to a tertiary carbocation, which can be stabilized by the adjacent triple bond through resonance or inductive effects. acs.org

Impact of the Terminal Alkyne: The terminal alkyne is a region of high electron density and a site for numerous chemical transformations.

Addition Reactions: The carbon-carbon triple bond readily undergoes addition reactions. A key industrial application is the selective hydrogenation over a Lindlar catalyst to form the corresponding alkene, which would yield 3,7-dimethyloct-1-en-3-ol. mdpi.com Further hydrogenation can lead to the fully saturated alcohol, 3,7-dimethyloctan-3-ol.

Acidity of Terminal Proton: The proton on the terminal alkyne is weakly acidic and can be removed by a strong base to form an acetylide anion. This anion is a potent nucleophile, allowing for carbon-carbon bond formation, a crucial step in the synthesis of more complex molecules. mdpi.com

Electronic Effects: The electron-withdrawing nature of the alkyne group influences the reactivity of the adjacent alcohol. In enzymatic reactions, the distinct electronic and steric profile of the alkyne compared to an alkene can prevent the substrate from binding effectively in an active site, as seen in the case of linalool dehydratase/isomerase. whiterose.ac.uk

The interplay between the hydroxyl group and the alkyne defines the molecule's synthetic utility. For example, the synthesis of dehydrolinalool, which contains both an alkyne and an alkene, involves the nucleophilic attack of an acetylide on methyl heptenone. chemicalbook.commdpi.com This demonstrates how the reactivity of the alkyne functional group is harnessed to build the monoterpenoid skeleton.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

X-ray Crystallography for Definitive Molecular Structure Determination of Crystalline Derivatives

X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise information on bond lengths, bond angles, and stereochemistry, thereby offering definitive structural proof. mdpi.com

The compound 3,7-Dimethyloct-1-yn-3-ol is a liquid or a low-melting solid at room temperature, which makes it unsuitable for direct analysis by single-crystal X-ray diffraction. sigmaaldrich.com Therefore, to employ this powerful technique, it is necessary to convert the molecule into a solid, crystalline derivative that forms high-quality, single crystals suitable for diffraction experiments. nih.gov This can be achieved by reacting the tertiary alcohol with a suitable reagent to form a crystalline product. Common derivatization strategies for alcohols include the formation of esters with aromatic carboxylic acids (e.g., p-nitrobenzoates) or urethanes via reaction with isocyanates. These derivatives often have higher melting points and a greater propensity to crystallize due to the introduction of rigid, planar groups that facilitate ordered packing in a crystal lattice.

Once a suitable crystalline derivative is synthesized and isolated, a single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector. mdpi.com The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the three-dimensional space.

The analysis would confirm the connectivity of the carbon skeleton, the positions of the methyl groups at C3 and C7, the location of the hydroxyl group at the tertiary carbon (C3), and the linear geometry of the ethynyl (B1212043) group (-C≡CH) at C1. Furthermore, it would provide highly accurate measurements of all bond lengths and angles within the molecule. This information is invaluable for confirming the structure proposed by other spectroscopic methods and for understanding the molecule's conformational preferences in the solid state.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound The following table presents a hypothetical set of crystallographic data that could be obtained for a crystalline derivative of this compound.

ParameterHypothetical ValueDescription
Chemical Formula C₁₇H₂₁NO₄Example for a p-nitrobenzoate ester derivative.
Formula Weight 303.35 g/mol Molar mass of the crystalline derivative.
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group provides detailed symmetry information of the crystal.
Unit Cell Dimensions The dimensions of the smallest repeating unit in the crystal.
- a10.12 ÅLength of the 'a' axis of the unit cell.
- b15.45 ÅLength of the 'b' axis of the unit cell.
- c11.23 ÅLength of the 'c' axis of the unit cell.
- α, β, γ90°, 105.2°, 90°Angles of the unit cell.
Volume (V) 1690.5 ųVolume of the unit cell.
Density (calculated) 1.192 g/cm³The calculated density of the crystal.
R-factor (R₁) 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Note: This data is hypothetical and serves to illustrate the type of information generated from an X-ray crystallography experiment on a suitable crystalline derivative of this compound.

Applications in Chemical Research and Intermediate Synthesis

Role as a Key Organic Intermediate in Fine Chemical Synthesis

3,7-Dimethyloct-1-yn-3-ol, also known as hydrodehydrolinalool, is a significant intermediate in the synthesis of fine chemicals, particularly those used in the fragrance industry. Its primary role is as a precursor to other valuable terpenoid alcohols. The synthesis of this intermediate can be achieved through methods like the Grignard reaction, for example, by coupling isobutylmagnesium bromide with propargyl aldehyde.

The strategic value of this compound lies in the reactivity of its terminal triple bond, which can be selectively transformed. A key application is its conversion into other fragrance compounds. For instance, through partial hydrogenation, it is converted into 3,7-dimethyloct-1-en-3-ol (hydrolinalool), another compound of interest for scents. google.com This positions this compound as a crucial building block, allowing for the systematic construction of more complex saturated and unsaturated alcohol targets.

Its structural relative, 3,7-dimethyloct-6-en-1-yn-3-ol (B1222461) (dehydrolinalool), is a major industrial intermediate for producing a wide array of important chemicals, including linalool (B1675412), nerolidol, and vitamins A and E. chemicalbook.com While distinct, the synthetic pathways involving these related alkynols highlight the importance of such structures in the large-scale production of high-value chemicals. chemicalbook.comvulcanchem.com

Catalytic Applications as a Substrate for Highly Selective Conversions

The chemical structure of this compound makes it an ideal substrate for studying and applying highly selective catalytic reactions, most notably partial hydrogenation. The goal of these conversions is typically to reduce the alkyne functional group to an alkene without affecting the alcohol group or over-reducing the molecule to a fully saturated alkane.

Research has demonstrated the successful partial hydrogenation of this compound to 3,7-dimethyloct-1-en-3-ol using specialized fixed-bed catalysts. google.com These catalysts often consist of palladium as the active metal, supported on a monolithic structure and modified with an inhibitor such as tin, lead, or zinc to control selectivity. google.com This method provides a more technically advantageous continuous process compared to older suspension procedures. google.com The use of these sophisticated catalyst systems allows for high yields and selectivity, preventing the complete hydrogenation of the triple bond. google.comresearchgate.net

The table below summarizes typical conditions for the catalytic partial hydrogenation of monosubstituted alkynes like this compound. google.com

ParameterConditionSource
Catalyst Palladium (active component) with an inhibitor (e.g., Sn, Pb, Zn, Cd, Sb, Bi) on a fixed-bed support. google.com
Procedure Continuous trickle-bed or liquid phase procedure. google.com
Temperature 20°C to 250°C (preferably 60°C to 100°C). google.com
Hydrogen Partial Pressure 0.3 to 200 bar (preferably 0.5 to 20 bar). google.com
Outcome High space-time yields and selectivity for the corresponding alkene (e.g., 3,7-dimethyloct-1-en-3-ol). google.com

Research on Biochemical Interactions and Metabolic Pathways (non-clinical focus)

In the realm of biochemical research, this compound and its derivatives are utilized as tools to investigate biological processes. While direct studies on this specific compound are limited, its structural motifs are relevant to research on enzyme interactions and metabolic transformations of terpenoids. For instance, related molecules are used to study enzyme-catalyzed reactions and to probe metabolic pathways. smolecule.com

Derivatives of this compound can be synthesized to interact with specific biological targets. For example, studies on the biotransformation of related monoterpenoid acetates have been conducted using microorganisms like the fungus Glomerella cingulata, which converts them into various hydroxylated products. lookchem.com Furthermore, research into the potential antioxidant and anti-inflammatory properties of dihydrolinalool, a hydrogenation product, suggests its utility in studying the mechanisms of diseases like cancer and Alzheimer's disease from a biochemical perspective. medchemexpress.eu The unique structure of such compounds makes them suitable for investigating interactions with specific enzymes and receptors, thereby providing insights into complex biochemical processes. smolecule.com

Occurrence and Isolation from Natural Sources and its Chemical Significance

While this compound is primarily recognized as a synthetic intermediate, its structural relatives, which are also terpenoid alkynols, are found in nature. The closely related compound, 3,7-dimethyloct-6-en-1-yn-3-ol (dehydrolinalool), has been identified as a volatile component in the essential oils of several plants. nih.govwikidata.org

Notably, dehydrolinalool has been isolated from Zingiber officinale Roscoe (ginger). nih.gov Its presence has also been reported in other plants, including Daucus carota (carrot) and species of the Persicaria genus. wikidata.orgnih.gov The natural occurrence of these acetylenic terpenoids is significant as they are considered biosynthetic intermediates in the formation of other monoterpenes. Their presence, even in trace amounts, provides insight into the complex metabolic pathways within these plants. The isolation and identification of such compounds from natural sources often spur further synthetic and biochemical research.

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